molecular formula C10H19NO2 B2590262 Tert-butyl N-(2-methylbut-3-enyl)carbamate CAS No. 1649973-85-2

Tert-butyl N-(2-methylbut-3-enyl)carbamate

Cat. No.: B2590262
CAS No.: 1649973-85-2
M. Wt: 185.267
InChI Key: LZWRRSKCTAXZSH-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-methylbut-3-enyl)carbamate is an organic compound with the molecular formula C10H19NO2. It is a carbamate derivative, which means it contains the functional group -NHCOO-. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl N-(2-methylbut-3-enyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-methylbut-3-en-1-ol. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the carbamate, followed by nucleophilic substitution with the alcohol. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Amines, alcohols, in the presence of a base like NaH or K2CO3.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methylbut-3-enyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group stabilizes the amine, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the tert-butyl group can be removed under acidic conditions, releasing the free amine. This mechanism is crucial in peptide synthesis and other complex organic syntheses.

Comparison with Similar Compounds

    Tert-butyl carbamate: Similar structure but lacks the 2-methylbut-3-enyl group.

    Ethyl carbamate: Similar functional group but with an ethyl group instead of tert-butyl.

    Methyl carbamate: Similar functional group but with a methyl group instead of tert-butyl.

Uniqueness: Tert-butyl N-(2-methylbut-3-enyl)carbamate is unique due to the presence of the 2-methylbut-3-enyl group, which provides additional reactivity and versatility in organic synthesis. This compound’s ability to act as a protecting group and its stability under various conditions make it particularly valuable in multi-step synthetic processes .

Properties

IUPAC Name

tert-butyl N-(2-methylbut-3-enyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-6-8(2)7-11-9(12)13-10(3,4)5/h6,8H,1,7H2,2-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWRRSKCTAXZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1649973-85-2
Record name tert-butyl N-(2-methylbut-3-en-1-yl)carbamate
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